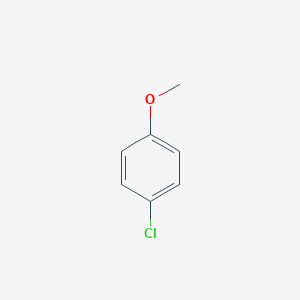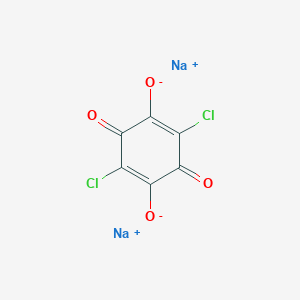
4-Chloro-3-nitrobenzoic acid
Overview
Description
4-Chloro-3-nitrobenzoic acid is a chemical compound with the formula C7H4ClNO4 . It is also known as 3-Nitro-4-chlorobenzoic acid . It is used as an acylation reagent for the Friedel-Crafts acylation of activated benzenes such as anisole, veratrole, and 1,4-dimethoxybenzene .
Molecular Structure Analysis
The molecular structure of 4-Chloro-3-nitrobenzoic acid can be represented by the InChI string:InChI=1S/C7H4ClNO4/c8-5-2-1-4 (7 (10)11)3-6 (5)9 (12)13/h1-3H, (H,10,11) . The 3D structure of the molecule can be viewed using Java or Javascript . Chemical Reactions Analysis
4-Chloro-3-nitrobenzoic acid may be employed as an acylation reagent for the Friedel-Crafts acylation of activated benzenes such as anisole, veratrole, and 1,4-dimethoxybenzene . It may also be employed for the synthesis of 4-chloro-4-methoxy-3-nitrobenzophenone .Physical And Chemical Properties Analysis
4-Chloro-3-nitrobenzoic acid is a powder with a melting point of 180-183 °C (lit.) . Its molecular weight is 201.56 . The compound’s SMILES string isOC(=O)c1ccc(Cl)c(c1)N+[O-] .
Scientific Research Applications
Co-Crystals with Caffeine
4-Chloro-3-nitrobenzoic acid: has been studied for its role in forming co-crystals with caffeine. These co-crystals exhibit a mechanism of elastic bending, which involves a combination of molecular rotation and movement. This allows for reversible flexibility upon bending, which is a significant property for materials that require elasticity and durability .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary targets of 4-Chloro-3-nitrobenzoic acid are copper and cobalt complexes . These complexes play a crucial role in various biological processes, including oxygen transport, cellular respiration, and antioxidant defense .
Mode of Action
4-Chloro-3-nitrobenzoic acid interacts with its targets by forming complexes with copper and cobalt . The nitrogen ligands 1,3-diaminopropane (1,3-DAP) or o-phenylenediamine (o-PDA) are involved in this complex formation . The resulting changes include the arrest of the HepG2 cell cycle and induction of the G0/G1 phase .
Biochemical Pathways
It is known that the compound can affect the synthesis activity of liver proteins and the activities of urokinase and histidine kinase .
Pharmacokinetics
It is known that the compound has oral activity . More research is needed to fully understand its bioavailability and other pharmacokinetic properties.
Result of Action
The molecular and cellular effects of 4-Chloro-3-nitrobenzoic acid’s action include the arrest of the HepG2 cell cycle and induction of the G0/G1 phase . This suggests that the compound may have potential applications in cancer treatment.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Chloro-3-nitrobenzoic acid. For example, dust formation should be avoided, and exposure to mist, gas, or vapors of the compound should be minimized . Personal protective equipment, including dust masks, eyeshields, and gloves, should be used when handling the compound .
properties
IUPAC Name |
4-chloro-3-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO4/c8-5-2-1-4(7(10)11)3-6(5)9(12)13/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFXQXFGFOLXAPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7059143 | |
| Record name | Benzoic acid, 4-chloro-3-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7059143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-nitrobenzoic acid | |
CAS RN |
96-99-1 | |
| Record name | 4-Chloro-3-nitrobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=96-99-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-3-nitrobenzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096991 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-CHLORO-3-NITROBENZOIC ACID | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8440 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoic acid, 4-chloro-3-nitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoic acid, 4-chloro-3-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7059143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-3-nitrobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.320 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-CHLORO-3-NITROBENZOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0MLZ915Q9K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 4-Chloro-3-nitrobenzoic acid?
A1: 4-Chloro-3-nitrobenzoic acid has the molecular formula C₇H₄ClNO₄ and a molecular weight of 201.56 g/mol. []
Q2: Which spectroscopic techniques are commonly used to characterize 4-Chloro-3-nitrobenzoic acid?
A2: Researchers frequently employ techniques like Fourier-Transform Infrared Spectroscopy (FT-IR), Fourier-Transform Raman Spectroscopy (FT-Raman), Nuclear Magnetic Resonance (NMR) spectroscopy, and Single Crystal X-ray Diffraction (XRD) to elucidate the structure and properties of 4-Chloro-3-nitrobenzoic acid. [, , ]
Q3: What is the thermal stability of 4-Chloro-3-nitrobenzoic acid?
A4: Thermal analysis reveals that 4-Chloro-3-nitrobenzoic acid exhibits stability up to approximately 127 °C. []
Q4: Does 4-Chloro-3-nitrobenzoic acid form co-crystals, and how does co-crystallization impact its mechanical properties?
A5: Yes, 4-Chloro-3-nitrobenzoic acid readily forms co-crystals with various compounds, including caffeine and theophylline. Interestingly, the mechanical properties of these co-crystals can vary significantly depending on the co-former and the resulting crystal packing. For instance, co-crystals exhibiting 2D layered structures with weak interlayer interactions tend to be softer and show shearing behavior, while those with 3D interlocked structures tend to be more brittle. [, , , ]
Q5: Has 4-Chloro-3-nitrobenzoic acid been explored for its catalytic properties?
A6: While 4-Chloro-3-nitrobenzoic acid is not widely recognized as a catalyst, research suggests its potential use in nitration reactions. Studies comparing the nitration rates of various aromatic compounds in solutions containing 4-Chloro-3-nitrobenzoic acid or nitronium salts indicate that the compound might participate in nitration reactions. []
Q6: How is computational chemistry employed to understand the behavior of 4-Chloro-3-nitrobenzoic acid?
A7: Computational techniques like molecular mechanics simulations and density functional theory (DFT) calculations are valuable tools for predicting and understanding the properties of 4-Chloro-3-nitrobenzoic acid. For example, these methods have been used to explore the mechanical properties of its co-crystals, providing insights into their elastic and bending behaviors. []
Q7: How do structural modifications of 4-Chloro-3-nitrobenzoic acid influence its biological activity?
A8: Research indicates that altering the substituents on the benzene ring of 4-Chloro-3-nitrobenzoic acid can impact its biological activity. For example, replacing the chlorine atom with a bis-2-hydroxyethylamino group leads to compounds with potential antitumor activity. []
Q8: What strategies can be employed to improve the stability and solubility of 4-Chloro-3-nitrobenzoic acid in pharmaceutical formulations?
A9: While specific formulation strategies are not extensively discussed in the provided papers, co-crystallization emerges as a promising approach to modify the physicochemical properties of 4-Chloro-3-nitrobenzoic acid, potentially enhancing its solubility and stability in pharmaceutical formulations. [, ]
Q9: What is known about the toxicity of 4-Chloro-3-nitrobenzoic acid and its derivatives?
A10: Studies investigating the hepatotoxic effects of 4-Chloro-3-nitrobenzoic acid in animal models highlight the importance of careful consideration of its potential toxicity. These studies suggest that the compound can induce alterations in liver protein synthesis and elevate serum levels of liver enzymes, indicating potential liver damage. []
Q10: How do different solvents affect the dissolution and solubility of 4-Chloro-3-nitrobenzoic acid?
A11: The Abraham solvation parameter model has been successfully employed to predict and correlate the solubility of 4-Chloro-3-nitrobenzoic acid in various organic solvents. This model considers factors like hydrogen bonding, polarity, and solute-solvent interactions to provide insights into the dissolution behavior of the compound. [, , , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















